Cas no 83558-06-9 (4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-(4-METHYLPHENYL)-2-PHENYL-)

4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-(4-METHYLPHENYL)-2-PHENYL- structure
83558-06-9 structure
Product name:4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-(4-METHYLPHENYL)-2-PHENYL-
CAS No:83558-06-9
MF:C21H19NO
MW:301.382
CID:3317347
PubChem ID:1478700

4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-(4-METHYLPHENYL)-2-PHENYL- Chemical and Physical Properties

Names and Identifiers

    • 4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-(4-METHYLPHENYL)-2-PHENYL-
    • 2-phenyl-1-(p-tolyl)-6,7-dihydro-1H-indol-4(5H)-one
    • 1-(4-methylphenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one
    • 2-Phenyl-1-(p-tolyl)-1,5,6,7-tetrahydro-4H-indol-4-one
    • Oprea1_276347
    • 1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
    • 1-(4-methylphenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one
    • MFCD00232346
    • 5F-923
    • 83558-06-9
    • AKOS005092307
    • Inchi: InChI=1S/C21H19NO/c1-15-10-12-17(13-11-15)22-19-8-5-9-21(23)18(19)14-20(22)16-6-3-2-4-7-16/h2-4,6-7,10-14H,5,8-9H2,1H3
    • InChI Key: PIXIARCMJFGTBC-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 301.146664230Da
  • Monoisotopic Mass: 301.146664230Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 22Ų
  • XLogP3: 4.5

4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-(4-METHYLPHENYL)-2-PHENYL- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
5F-923-10MG
1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
83558-06-9 >90%
10mg
£48.00 2025-02-09
A2B Chem LLC
AI73979-10mg
1-(4-methylphenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one
83558-06-9 >90%
10mg
$241.00 2023-12-30
A2B Chem LLC
AI73979-1g
1-(4-methylphenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one
83558-06-9 >90%
1g
$1313.00 2023-12-30
Key Organics Ltd
5F-923-5MG
1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
83558-06-9 >90%
5mg
£35.00 2025-02-09
Key Organics Ltd
5F-923-10G
1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
83558-06-9 >90%
10g
£5775.00 2025-02-09
Key Organics Ltd
5F-923-1MG
1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
83558-06-9 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
5F-923-5G
1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
83558-06-9 >90%
5g
£3080.00 2025-02-09
A2B Chem LLC
AI73979-500mg
1-(4-methylphenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one
83558-06-9 >90%
500mg
$729.00 2023-12-30
A2B Chem LLC
AI73979-10g
1-(4-methylphenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one
83558-06-9 >90%
10g
$8901.00 2023-12-30
A2B Chem LLC
AI73979-1mg
1-(4-methylphenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one
83558-06-9 >90%
1mg
$202.00 2023-12-30

4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-(4-METHYLPHENYL)-2-PHENYL- Related Literature

Additional information on 4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-(4-METHYLPHENYL)-2-PHENYL-

4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-(4-METHYLPHENYL)-2-PHENYL- (CAS No. 83558-06-9): A Comprehensive Overview

4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-(4-METHYLPHENYL)-2-PHENYL- (CAS No. 83558-06-9) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to as a tetrahydroindole derivative, has garnered considerable attention due to its potential therapeutic applications and unique structural properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.

Chemical Structure and Properties

The molecular formula of 4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-(4-METHYLPHENYL)-2-PHENYL- is C20H21N1O1, and it has a molecular weight of approximately 299.38 g/mol. The compound features a tetrahydroindole core with substituents at the 1-position (4-methylphenyl) and 2-position (phenyl). This unique structural arrangement contributes to its stability and reactivity in various chemical reactions. The presence of the indole ring system is particularly noteworthy, as indoles are known for their biological activity and are found in numerous natural products and pharmaceuticals.

Synthesis Methods

The synthesis of 4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-(4-METHYLPHENYL)-2-PHENYL- can be achieved through several routes. One common method involves the condensation of (E)-3-(4-methylphenyl)acrylonitrile with phenylhydrazine followed by reduction and cyclization steps. Another approach utilizes the Pictet-Spengler reaction to form the tetrahydroindole core from tryptamine and an appropriate aldehyde or ketone. These synthetic strategies have been optimized to improve yield and purity, making the compound more accessible for further research and development.

Biological Activities

4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-(4-METHYLPHENYL)-2-PHENYL- has demonstrated a range of biological activities that make it a promising candidate for drug development. Studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been found to possess antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

In the realm of neuropharmacology, this tetrahydroindole derivative has shown potential as a neuroprotective agent. Research indicates that it can reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism behind these effects is thought to involve modulation of intracellular signaling pathways and reduction of oxidative stress.

Clinical Applications

The potential clinical applications of 4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-(4-METHYLPHENYL)-2-PHENYL- are diverse and promising. Ongoing clinical trials are exploring its efficacy in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Preliminary results have been encouraging, with the compound showing significant anti-inflammatory effects without major side effects.

In the context of neurodegenerative diseases, preclinical studies have provided strong evidence for the neuroprotective potential of this compound. Phase I clinical trials are currently underway to evaluate its safety and tolerability in human subjects. If these trials are successful, it could pave the way for larger-scale studies to further investigate its therapeutic benefits.

Recent Research Advancements

The scientific community continues to make significant strides in understanding the properties and applications of 4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-(4-METHYLPHENYL)-2-PHENYL-. Recent studies have focused on optimizing its pharmacokinetic properties to enhance its bioavailability and therapeutic index. For instance, researchers have developed prodrug forms that improve solubility and stability while maintaining or enhancing biological activity.

In addition to its direct therapeutic applications, this compound has also been used as a scaffold for the design of novel drugs with improved efficacy and reduced side effects. Structure-based drug design approaches have led to the identification of several derivatives with enhanced pharmacological profiles. These derivatives are currently being evaluated for their potential in treating various diseases.

Conclusion

4H-INDOL-4-ONE, 1,5,6,7-TETRAHYDRO-1-(4-METHYLPHENYL)-2-PHENYL- (CAS No. 83558-06-9) is a versatile compound with a wide range of biological activities and potential therapeutic applications. Its unique chemical structure makes it an attractive target for drug development in areas such as inflammation and neurodegeneration. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As our understanding of this compound deepens, it holds great promise for improving patient outcomes in various medical conditions.

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